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Compound of Interest

Compound Name: 7N-[1-(2-Carboxy)ethyl]allopurinol

Cat. No.: B029898

An In-depth Technical Guide to the Molecular Weight and Characterization of 7N-[1-(2-
Carboxy)ethyl]allopurinol

Abstract

This technical guide provides a comprehensive framework for the determination, verification,
and characterization of 7N-[1-(2-Carboxy)ethyl]allopurinol, a derivative of the widely used
anti-hyperuricemic agent, allopurinol. Moving beyond a simple statement of its molecular
weight, this document details the multi-faceted analytical workflow required for the
unambiguous confirmation of its molecular identity and purity. We present field-proven, step-by-
step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR)
spectroscopy. The causality behind experimental choices is explained, establishing a self-
validating system for analysis. This guide is intended for researchers, analytical scientists, and
drug development professionals who require a robust understanding of the characterization of
allopurinol-related compounds and other small molecules.

Introduction: The Context of Allopurinol and its
Derivatives

Allopurinol is a cornerstone therapy for managing conditions associated with hyperuricemia,
such as gout and certain types of kidney stones.[1][2] As a structural isomer of the natural
purine hypoxanthine, its primary mechanism of action involves the inhibition of xanthine
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oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and
subsequently to uric acid.[3] Upon administration, allopurinol is rapidly metabolized to
oxypurinol (alloxanthine), its primary active metabolite, which has a significantly longer half-life
and is largely responsible for the drug's therapeutic effect.[1][2]

The study of allopurinol's derivatives, impurities, and other related compounds is critical in
pharmaceutical development for several reasons:

o Safety and Efficacy: Uncharacterized impurities can have unintended pharmacological or
toxicological effects.

o Metabolic Understanding: Identifying derivatives helps in mapping the complete metabolic
fate of a drug.

e Process Chemistry: Characterizing related substances is essential for optimizing the
synthesis and purification of the active pharmaceutical ingredient (API).

7N-[1-(2-Carboxy)ethyl]allopurinol is one such related compound. Accurate determination of
its fundamental properties, starting with its molecular weight, is the first step in a rigorous
scientific investigation.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its core properties. For
7N-[1-(2-Carboxy)ethyl]allopurinol, these have been established as follows.

Property Value Source
Molecular Weight 208.17 g/mol [4]
Molecular Formula CsHsN4Os [4]
CAS Number 34397-00-7 [4]

3-(6-0x0-3H-purin-9-

yl)propanoic acid; 1,6-Dihydro-
Synonyms ] ) [4]

6-0x0-9H-purine-9-propanoic

Acid
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While this table provides the theoretical values, the core of scientific integrity lies in their
experimental verification. The following sections detail the protocols to achieve this.

Experimental Verification of Molecular Weight and
Structure

A multi-technique approach is essential for the unambiguous confirmation of a molecule's
identity. Mass spectrometry provides a direct measure of the molecular weight, while NMR
spectroscopy elucidates the precise atomic arrangement, thereby validating the molecular
formula.

Workflow for Structural Characterization

The logical flow for analyzing a purified sample of 7N-[1-(2-Carboxy)ethyl]allopurinol involves
a sequence of chromatographic and spectroscopic techniques to confirm identity, purity, and
structure.
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Figure 1: Comprehensive workflow for the characterization of 7N-[1-(2-
Carboxy)ethyl]Jallopurinol.

Protocol 1: Molecular Weight Determination by LC-
MS/MS

Rationale: This technique separates the analyte from potential contaminants
chromatographically and then directly measures its mass-to-charge ratio (m/z), providing robust
confirmation of its molecular weight. The use of tandem mass spectrometry (MS/MS) allows for
fragmentation analysis, which can offer further structural clues.[5][6]

Methodology:

o Sample Preparation: Prepare a 1 mg/mL stock solution of 7N-[1-(2-
Carboxy)ethyl]allopurinol in methanol. Dilute this stock solution to a final concentration of
10 pg/mL using the mobile phase.

 Instrumentation: Utilize a High-Performance Liquid Chromatography system coupled to a
tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an
Electrospray lonization (ESI) source.

o Chromatographic Conditions:

o Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 100 mm x 2.1 mm,
3.5 um).[5]

o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 7 minutes, hold for 2
minutes, and return to initial conditions.

o Flow Rate: 0.4 mL/min.

o Injection Volume: 5 pL.
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e Mass Spectrometer Settings (Positive lon Mode):
o lonization Mode: ESI+.

» Justification: The pyrazole and pyrimidine rings contain basic nitrogen atoms that are
readily protonated in the acidic mobile phase, making positive ion mode ideal for
detecting the [M+H]* ion.[6]

o Scan Range (MS1): m/z 100-500.

o Expected lon: For a molecular weight of 208.17, the primary ion expected is the
protonated molecule [M+H]* at m/z 209.1.

o Fragmentation (MS2): If performing MS/MS, select the precursor ion m/z 209.1 and apply
collision energy to observe characteristic product ions.

Data Interpretation: The primary objective is the detection of a prominent peak in the mass
spectrum corresponding to m/z 209.1. High-resolution mass spectrometry (HRMS) can further
confirm the elemental formula (CsHsN4Os) by providing a highly accurate mass measurement.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation of
organic molecules.[7] It provides detailed information about the chemical environment of each
proton (*H NMR) and carbon (*3C NMR) atom, allowing for the complete assembly of the
molecular structure.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent, such as DMSO-de.

o Justification: DMSO-ds is an excellent solvent for many polar organic molecules and has
exchangeable protons (from the carboxyl and N-H groups) that will be visible in the
spectrum.

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended
for better signal dispersion and resolution.[8]
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o Experiments to Perform:

o 'H NMR: Provides information on the number of different types of protons, their chemical
environment, and neighboring protons.

o 13C NMR: Shows the number of different types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing
connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their
directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between
protons and carbons.[7]

o Expected *H NMR Signals for 7N-[1-(2-Carboxy)ethyl]allopurinol:

o Purine Ring Protons: Two distinct singlets in the aromatic region (~8.0-8.5 ppm),
corresponding to the protons on the pyrazole and pyrimidine rings.[9]

o Ethyl Group Protons: Two signals showing a triplet-triplet coupling pattern. One triplet
(~4.4 ppm) for the -CHz- group attached to the nitrogen and another triplet (~2.9 ppm) for
the -CHz- group adjacent to the carboxyl group.

o Exchangeable Protons: Broad signals for the N-H proton of the purine ring and the O-H
proton of the carboxylic acid, which may be broad or not observed depending on solvent
and concentration.

Data Interpretation: By systematically assigning each signal and using the 2D NMR data to
connect the fragments (the allopurinol core and the carboxyethyl side chain), the proposed
structure can be unequivocally confirmed. This confirmation validates the molecular formula
and, by extension, the theoretical molecular weight.

Chromatographic Purity Analysis

Before extensive structural work, it is crucial to ensure the sample's purity. A robust HPLC
method is the standard approach for this assessment.

Protocol 3: Purity Determination by RP-HPLC-UV
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Rationale: Reverse-Phase HPLC (RP-HPLC) is a powerful technique for separating
compounds based on their hydrophobicity. By using a UV detector set to the analyte's
maximum absorbance wavelength (Amax), one can quantify the main peak area relative to any
impurity peaks.[10][11]

Methodology:

o Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1
mg/mL in the mobile phase.

e Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).[12]

o Mobile Phase: An isocratic or gradient mixture of a buffer and an organic modifier. For
example, a mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 55:45 v/v).[11]

o Flow Rate: 1.0 mL/min.[13]

o Detection Wavelength: The Amax for the allopurinol purine core is around 250-254 nm. A
PDA detector can be used to confirm this during method development.[10][14]

o Column Temperature: 30 °C.[12]
o Injection Volume: 10 pL.

Data Interpretation: The purity is calculated based on the area percent of the main peak in the
chromatogram. A sample is typically considered pure for characterization purposes if the main
peak area is >95% of the total peak area.
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Parameter HPLC-UV LC-MS/MS
) Purity Assessment & ) ] .
Primary Use o Molecular Weight Confirmation
Quantification
Column C18 (250 x 4.6 mm, 5 pum) C18 (100 x 2.1 mm, 3.5 pm)
i . Formic Acid in Water /
Mobile Phase Phosphate Buffer / Acetonitrile o
Acetonitrile
Detection UV Absorbance (254 nm) Mass-to-Charge Ratio (m/z)
Chromatogram with Area % Mass Spectrum with [M+H]*
Key Output )
Purity lon

Table 1: Summary of key analytical method parameters.

Conclusion

The molecular weight of 7N-[1-(2-Carboxy)ethyl]allopurinol is 208.17 g/mol . However, for
the scientific community, particularly within drug development, this value must be substantiated
by rigorous, multi-faceted experimental evidence. This guide outlines a self-validating workflow
that combines the mass accuracy of LC-MS/MS, the structural resolving power of NMR
spectroscopy, and the quantitative purity assessment of HPLC-UV. By following these protocols
and understanding the rationale behind them, researchers can ensure the authoritative and
trustworthy characterization of allopurinol derivatives and other novel chemical entities,
upholding the highest standards of scientific integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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